molecular formula C23H21Cl3FN3OS B2540758 N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899918-42-4

N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No. B2540758
CAS RN: 899918-42-4
M. Wt: 512.85
InChI Key: WZJDFDWVJNXQCB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21Cl3FN3OS and its molecular weight is 512.85. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound "N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide" is a complex molecule, likely used in various scientific applications due to its intricate structure. Research on similar compounds has shown a wide range of applications, from antimicrobial activities to potential anticancer properties. For instance, sulfonamide derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. These derivatives showed significant potential, particularly against breast cancer and colon cancer cell lines, highlighting the relevance of such compounds in medicinal chemistry and drug development (Ghorab et al., 2015).

Antiviral and Antimicrobial Applications

Moreover, novel spirothiazolidinone derivatives, structurally related to the given compound, have been synthesized and assessed for their antiviral activity. Some of these compounds exhibited strong activity against the influenza A/H3N2 virus, suggesting their potential as a new class of antiviral molecules. This indicates the potential of such complex molecules in contributing to the development of new antiviral drugs, which is particularly relevant in the context of emerging viral diseases (Apaydın et al., 2020).

Applications in Material Science

In the realm of material science, derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, which are structurally related to the target compound, have been characterized by X-ray powder diffraction. These organic compounds, identified as potential pesticides, underscore the versatility of such chemical structures in various scientific and industrial applications, from healthcare to agriculture (Olszewska et al., 2008).

Neuropharmacological Research

Furthermore, compounds with similar structural features have been evaluated for their neuropharmacological profiles, particularly as agonists for the peripheral benzodiazepine receptor (PBR). Studies on such compounds have revealed significant anxiolytic-like properties in laboratory animals, suggesting their potential utility in developing new treatments for anxiety and related disorders (Okuyama et al., 1999).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[2-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl3FN3OS/c1-13-6-8-23(9-7-13)29-21(16-4-2-14(24)10-17(16)25)22(30-23)32-12-20(31)28-15-3-5-19(27)18(26)11-15/h2-5,10-11,13H,6-9,12H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJDFDWVJNXQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl3FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

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